Cas no 5571-03-9 (5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI))

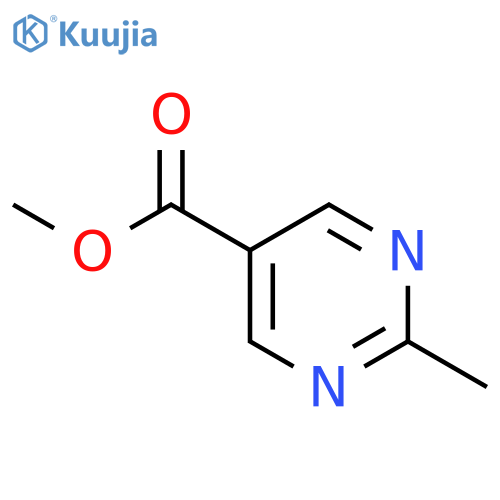

5571-03-9 structure

商品名:5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI)

5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI) 化学的及び物理的性質

名前と識別子

-

- 5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI)

- methyl 2-methylpyrimidine-5-carboxylate

- 2-METHYL-5-PYRIMIDINECARBOXYLIC ACID METHYL ESTER

- 2-Methyl-pyrimidin-5-carbonsaeure-methylester

- 2-methyl-pyrimidine-5-carboxylic acid methyl ester

- CTK5A4061

- Methyl-2-methylpyrimidine-5-carboxylate

- methylmethylpyrimidinecarboxylate

- PubChem21597

- SureCN4128911

- DTXSID60668589

- PB10888

- P11085

- NE-0701

- DB-072034

- SCHEMBL4128911

- AKOS006305877

- J-522053

- 5571-03-9

- XGWMLJAOJOALRA-UHFFFAOYSA-N

- methyl2-methylpyrimidine-5-carboxylate

- CS-0029749

- SY233995

- MFCD11111634

-

- MDL: MFCD11111634

- インチ: InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3

- InChIKey: XGWMLJAOJOALRA-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=C(C=N1)C(=O)OC

計算された属性

- せいみつぶんしりょう: 152.058577502g/mol

- どういたいしつりょう: 152.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01490-50G |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 97% | 50g |

¥ 11,391.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01490-10G |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 97% | 10g |

¥ 3,828.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D494482-10G |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 97% | 10g |

$565 | 2024-05-23 | |

| Chemenu | CM125661-5g |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 95% | 5g |

$*** | 2023-05-30 | |

| Chemenu | CM125661-5g |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 95% | 5g |

$505 | 2021-08-05 | |

| eNovation Chemicals LLC | D494482-1G |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 97% | 1g |

$120 | 2024-05-23 | |

| eNovation Chemicals LLC | D494482-5G |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 97% | 5g |

$345 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1132387-5g |

2-Methyl-pyrimidine-5-carboxylic acid methyl ester |

5571-03-9 | 95% | 5g |

$395 | 2024-07-28 | |

| Chemenu | CM125661-10g |

methyl 2-methylpyrimidine-5-carboxylate |

5571-03-9 | 95% | 10g |

$842 | 2021-08-05 | |

| Matrix Scientific | 058676-500mg |

Methyl 2-methylpyrimidine-5-carboxylate, >95% |

5571-03-9 | >95% | 500mg |

$120.00 | 2023-09-06 |

5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI) 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

5571-03-9 (5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI)) 関連製品

- 2134-38-5(Ethyl 2-methylpyrimidine-5-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5571-03-9)5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI)

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):366.0/513.0/1122.0